molecular formula C4H7O3- B1232894 (S)-3-hydroxybutyrate

(S)-3-hydroxybutyrate

Cat. No.: B1232894
M. Wt: 103.1 g/mol
InChI Key: WHBMMWSBFZVSSR-VKHMYHEASA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Identification and Chemical Classification

This compound belongs to the class of organic compounds known as beta hydroxy acids and derivatives, specifically categorized as a 3-hydroxy monocarboxylic acid comprising a butyric acid core with a single hydroxyl substituent positioned at the third carbon atom. The molecular structure consists of a four-carbon chain with the molecular formula C₄H₇O₃⁻ for the conjugate base form, exhibiting a molecular weight of 103.10 grams per mole. The compound's structural framework is classified as an aliphatic acyclic compound within the broader category of organic acids and derivatives.

The chemical structure can be represented by the SMILES notation CC@HCC([O-])=O, illustrating the stereochemical configuration at the third carbon position. The International Union of Pure and Applied Chemistry (IUPAC) designation for this compound is (3S)-3-hydroxybutanoate, which precisely defines both the positional and stereochemical aspects of the molecule. The compound functions as a conjugate base of (S)-3-hydroxybutyric acid, formed through deprotonation of the carboxyl group while maintaining the characteristic hydroxyl functionality at the beta position.

The chemical classification places this compound within multiple overlapping categories including hydroxybutyric acids, beta hydroxy acids and derivatives, and short-chain fatty acid derivatives. This classification reflects the compound's dual nature as both a carboxylic acid derivative and a hydroxylated organic molecule, properties that contribute to its distinctive biochemical behavior and metabolic significance.

Chemical Property Value Source
Molecular Formula C₄H₇O₃⁻
Molecular Weight 103.10 g/mol
IUPAC Name (3S)-3-hydroxybutanoate
InChI Key WHBMMWSBFZVSSR-VKHMYHEASA-N
Chemical Class Beta hydroxy acid derivative
Stereochemical Center Carbon-3

Historical Context in Biochemical Research

The discovery and characterization of hydroxybutyric acid compounds, including the stereoisomeric forms, traces back to the late 19th century when the presence of an asymmetric carbon atom in beta-hydroxybutyric acid led to its initial identification by Kulz in 1884. This early recognition of the compound's chiral nature preceded modern understanding of stereochemistry by several decades, establishing the foundation for subsequent investigations into the distinct properties of individual enantiomers.

Throughout the early 20th century, biochemical research focused primarily on the metabolic roles of ketone bodies in general, with limited attention to the specific stereochemical differences between enantiomers. The work of Magnus-Levy in 1908 and Lusk in 1928 established that ketone bodies must originate from fatty acids, providing crucial insights into the metabolic pathways that generate these compounds. However, the specific distinction between (R)- and this compound enantiomers remained largely unexplored during this period.

The advent of modern analytical techniques in the mid-20th century enabled researchers to distinguish between the two enantiomers and investigate their distinct biological properties. Research efforts revealed that (R)-3-hydroxybutyrate represents the normal product of human and mouse metabolism, synthesized through the enzymatic action of beta-hydroxybutyrate dehydrogenase 1, which introduces chiral specificity during the final step of ketone body synthesis. This discovery highlighted the stereoselective nature of mammalian metabolism and the unique position of this compound as a non-endogenous enantiomer.

Contemporary research has expanded understanding of this compound beyond its role as merely an alternative stereoisomer, investigating its potential applications in biotechnology and its distinct metabolic fate compared to the (R)-enantiomer. Studies involving labeled enantiomers in animal models have demonstrated that this compound undergoes conversion primarily to (R)-3-hydroxybutyrate, indicating complex interconversion pathways that maintain metabolic homeostasis.

Nomenclature and Systematic Naming

The nomenclature of this compound reflects multiple overlapping naming conventions that have evolved alongside advances in chemical understanding and stereochemical classification systems. The systematic IUPAC name (3S)-3-hydroxybutanoate precisely indicates both the position of the hydroxyl group at the third carbon and the absolute stereochemical configuration according to the Cahn-Ingold-Prelog priority rules.

Alternative naming conventions include beta-L-hydroxybutyrate, which employs the historical Fischer projection system to designate stereochemical configuration. This nomenclature system, while less precise than modern IUPAC conventions, remains widely used in biochemical literature and reflects the compound's relationship to naturally occurring amino acid stereochemistry. The designation "beta" specifically refers to the position of the hydroxyl group relative to the carboxyl carbon, consistent with traditional organic chemistry nomenclature for substituted carboxylic acids.

Database identification systems have assigned unique identifiers to facilitate precise chemical communication across research disciplines. The Chemical Abstracts Service registry number 6168-83-8 provides definitive identification for (S)-3-hydroxybutyric acid, while the International Chemical Identifier key WHBMMWSBFZVSSR-VKHMYHEASA-N specifically distinguishes the (S)-enantiomer from its (R)-counterpart through stereochemical descriptors.

Biochemical databases employ additional naming conventions that reflect the compound's metabolic context. The Human Metabolome Database designation HMDB0000442 categorizes the compound within comprehensive metabolomic classifications, while the KEGG identifier C03197 places it within established metabolic pathway frameworks. These systematic approaches to nomenclature ensure consistent identification across diverse research applications and facilitate integration of biochemical data across multiple disciplines.

Naming System Designation Context
IUPAC (3S)-3-hydroxybutanoate Systematic chemical nomenclature
Fischer System beta-L-hydroxybutyrate Historical stereochemical designation
CAS Registry 6168-83-8 Chemical database identification
HMDB HMDB0000442 Metabolome database
KEGG C03197 Metabolic pathway database
PubChem CID 94318 Chemical information database

Stereochemistry and Enantiomeric Relationship to (R)-3-Hydroxybutyrate

The stereochemical relationship between this compound and (R)-3-hydroxybutyrate exemplifies fundamental principles of molecular chirality and their profound impact on biological activity. The chiral center at the third carbon atom creates two non-superimposable mirror image forms, with the absolute configuration determined by the spatial arrangement of substituent groups according to established priority rules.

(R)-3-hydroxybutyrate represents the predominant enantiomer produced through normal mammalian metabolic processes, synthesized via the stereoselective action of beta-hydroxybutyrate dehydrogenase 1 during the final step of ketone body formation. This enzymatic specificity ensures that physiological ketogenesis produces exclusively the (R)-enantiomer, which can be readily metabolized back to acetyl-coenzyme A through the same enzymatic pathway operating in reverse. The stereoselective nature of this metabolic system reflects the evolutionary optimization of biochemical processes for specific molecular configurations.

In contrast, this compound does not arise as a normal product of mammalian metabolism, although (S)-3-hydroxybutyryl-coenzyme A serves as a transient intermediate during the final round of fatty acid beta-oxidation. Under normal physiological conditions, this intermediate should not persist sufficiently long to escape mitochondrial compartmentation or appear in systemic circulation. However, experimental studies using labeled enantiomers have demonstrated that exogenously administered this compound undergoes conversion primarily to (R)-3-hydroxybutyrate, suggesting the existence of stereoconversion mechanisms that maintain metabolic homeostasis.

The metabolic fate of this compound differs significantly from that of its (R)-counterpart, with the (S)-enantiomer undergoing much slower metabolism compared to (R)-3-hydroxybutyrate. This difference in metabolic kinetics results in higher and more sustained blood levels of this compound following equivalent administration, indicating distinct pharmacokinetic profiles between the two enantiomers. The eventual conversion of this compound to carbon dioxide presumably occurs through metabolic conversion to acetyl-coenzyme A, although the specific enzymatic pathways responsible for this transformation remain incompletely characterized.

Research investigations have revealed that both enantiomers can interact with cellular receptors, although this compound exhibits weaker binding affinity compared to (R)-3-hydroxybutyrate. This difference in receptor interaction reflects the stereoselective nature of biological recognition systems and suggests that the therapeutic or physiological effects of these compounds may depend critically on their stereochemical configuration. The distinct binding properties and metabolic kinetics of this compound position it as a compound of interest for specialized applications where prolonged exposure or reduced metabolic clearance may be advantageous.

Stereochemical Property This compound (R)-3-Hydroxybutyrate
Absolute Configuration S R
Natural Occurrence Non-physiological Primary mammalian enantiomer
Metabolic Rate Slow Rapid
Receptor Binding Weaker affinity Stronger affinity
Enzymatic Recognition Limited High specificity
Conversion Pathway Converts to (R)-form Direct acetyl-CoA formation

Properties

Molecular Formula

C4H7O3-

Molecular Weight

103.1 g/mol

IUPAC Name

(3S)-3-hydroxybutanoate

InChI

InChI=1S/C4H8O3/c1-3(5)2-4(6)7/h3,5H,2H2,1H3,(H,6,7)/p-1/t3-/m0/s1

InChI Key

WHBMMWSBFZVSSR-VKHMYHEASA-M

SMILES

CC(CC(=O)[O-])O

Isomeric SMILES

C[C@@H](CC(=O)[O-])O

Canonical SMILES

CC(CC(=O)[O-])O

Origin of Product

United States

Scientific Research Applications

Metabolic Functions and Health Implications

1.1 Role in Metabolism

(S)-3-hydroxybutyrate is produced during the metabolism of fatty acids and serves as a crucial energy source, particularly during periods of fasting or carbohydrate restriction. It is one of the ketone bodies synthesized in the liver, contributing to energy homeostasis by providing an alternative fuel source for tissues like the brain and muscles when glucose availability is low .

1.2 Therapeutic Applications

Recent studies have highlighted the potential of this compound in managing metabolic disorders such as type 2 diabetes. Research indicates that it ameliorates insulin resistance by activating specific receptors (HCAR2) that modulate signaling pathways involved in glucose metabolism . In animal models, this compound administration has been shown to reduce blood glucose levels and improve overall metabolic health .

1.3 Anti-inflammatory Properties

This compound has demonstrated anti-inflammatory effects, particularly in conditions such as inflammatory bowel disease and colorectal cancer. Studies indicate that it can suppress colonic inflammation by decreasing the activation of pro-inflammatory macrophages, thus offering a potential therapeutic avenue for preventing colorectal diseases .

Industrial and Biochemical Applications

2.1 Chemical Synthesis

This compound serves as a valuable precursor for the synthesis of various chemicals and bioplastics. Its chiral nature allows it to be utilized in producing enantiomerically pure compounds, which are essential in pharmaceuticals and fine chemicals . The enzymatic conversion of acetoacetate to this compound is facilitated by specific dehydrogenases identified in anaerobic bacteria, showcasing its potential in biotechnological applications .

2.2 Bioplastics Production

This compound is a key monomer for producing poly(3-hydroxybutyrate), a biodegradable polymer with applications ranging from packaging materials to medical devices. The ability to synthesize this polymer from renewable resources enhances its appeal in sustainable manufacturing processes .

Case Study 1: Insulin Resistance Amelioration

A systematic study investigated the effects of this compound on insulin resistance in type 2 diabetic mice. The study revealed that administration of this compound significantly reduced phosphorylation levels of PPARγ, a key regulator of glucose metabolism, thereby improving insulin sensitivity .

Case Study 2: Colorectal Cancer Prevention

In another study focusing on inflammatory bowel disease, this compound was shown to reduce the severity of colitis in mouse models. The mechanism involved modulation of immune responses through activation of GPR109a receptors, leading to decreased inflammation and reduced tumorigenesis .

Summary Table of Applications

Application Area Description
MetabolismServes as an alternative energy source during fasting; involved in ketogenesis
Diabetes ManagementAmeliorates insulin resistance via HCAR2 signaling pathways
Anti-inflammatory EffectsReduces inflammation in conditions like colitis and colorectal cancer
Chemical SynthesisActs as a precursor for synthesizing enantiomerically pure compounds
BioplasticsKey monomer for producing biodegradable polymers like poly(3-hydroxybutyrate)

Comparison with Similar Compounds

(S)-3-Hydroxybutyrate vs. (R)-3-Hydroxybutyrate

Structural Differences :

  • Enantiomers : S-3HB and R-3HB are stereoisomers differing in the configuration of the hydroxyl group (Figure 1).
Property This compound (R)-3-Hydroxybutyrate
Biosynthesis Ketone body in humans Monomer for polyhydroxybutyrate (PHB) in microbes
Biological Role Energy substrate during fasting Storage polymer (PHB) in bacteria
Applications Biomarker for metabolic disorders Bioplastic production (e.g., PHB)
Industrial Use Limited direct use; derivatives in pharma Bulk production for biodegradable plastics

Key Findings :

  • The (R)-enantiomer is the primary component of PHB, a biodegradable polyester synthesized by bacteria like E.

3-Hydroxyisobutyrate (3-HIB)

Structural Differences :

  • Isomerism : 3-HIB is a structural isomer of 3HB, with a hydroxyl group on the α-carbon and a methyl branch (Figure 1).
Property This compound 3-Hydroxyisobutyrate (3-HIB)
Metabolic Pathway Ketogenesis Valine catabolism
Biological Role Energy substrate Intermediate in amino acid degradation
Associated Disorders Elevated in major depressive disorder (MDD) Linked to 3-HIB aciduria (rare metabolic disorder)

Key Findings :

Derivatives of 3-Hydroxybutyrate

Ethyl this compound :

  • Applications : Used in organic synthesis and pharmaceuticals; soluble in chloroform . Market growth driven by demand for enantiopure intermediates .
  • Comparison with Free Acid : Enhanced stability and solubility, making it suitable for drug delivery systems .

Potassium 3-Hydroxybutyrate :

  • Use Case : Potassium salt form improves bioavailability; investigated for ketogenic diets and metabolic therapies .

Methyl this compound :

  • Role : Chiral building block in asymmetric synthesis; applications in agrochemicals and dyes .

Biomedical Insights

  • MDD Biomarker : Plasma S-3HB levels are elevated in MDD patients (55% in adolescents, 88% in adults), suggesting altered energy metabolism .
  • Gut Microbiota : S-3HB serves as an energy substrate for human gut microbiota, influencing host metabolic health .

Industrial and Environmental Impact

  • PHB Production: (R)-3HB is copolymerized with other hydroxyalkanoates (e.g., 3-hydroxypropionate) to tailor bioplastic properties like flexibility .
  • Market Trends : Ethyl this compound market projected to grow due to pharmaceutical demand .

Data Tables

Table 1. Physicochemical Properties

Compound Molecular Weight Solubility Melting Point
This compound 104.1 g/mol Water-soluble 150–152°C
(R)-3-Hydroxybutyrate 104.1 g/mol Water-soluble 152–154°C
Ethyl (S)-3-HB 132.16 g/mol Chloroform-soluble N/A

Preparation Methods

Lipase-Catalyzed Kinetic Resolution

The enantioselective hydrolysis of β-butyrolactone using immobilized Candida antarctica lipase-B (CAL-B) represents a cornerstone method for this compound production. In this process, racemic β-butyrolactone undergoes enzymatic cleavage, yielding (R)-β-butyrolactone and (S)-β-hydroxybutyric acid with high stereochemical fidelity. Subsequent esterification of (S)-β-hydroxybutyric acid with ethanol or isopropanol produces ethyl- or isopropyl-(S)-3-hydroxybutyrate, which is then reduced to (S)-1,3-butanediol. CAL-B further catalyzes the coupling of these intermediates to form ketone body esters, achieving >99% enantiomeric purity.

Key Reaction Parameters :

  • Temperature: 25–40°C

  • Solvent: Organic-aqueous biphasic system (e.g., toluene/water)

  • Catalyst Loading: 5–10 wt% immobilized CAL-B

  • Yield: 85–92% this compound derivatives

This method’s scalability and avoidance of chromatographic purification make it industrially viable.

Chemical Synthesis and Racemic Resolution

Base-Catalyzed Hydrolysis of Esters

Patent US10508070B1 outlines a chemical route starting from ethyl- or methyl-3-hydroxybutyrate. Reaction with potassium hydroxide or sodium hydroxide at 35–55°C for 12–24 hours yields 3-hydroxybutyric acid. However, this process produces racemic mixtures, necessitating post-synthesis resolution.

Crystallization-Induced Resolution

Post-hydrolysis, the racemic acid is dissolved in ethanol or isopropanol and cooled to 0°C, inducing crystallization. This compound preferentially crystallizes due to differential solubility, achieving ~70% e.e. after two recrystallizations. Further purification via suction filtration and drying at 35–55°C enhances purity to >95%.

Limitations :

  • Low overall yield (40–50%) due to multiple crystallization steps

  • Energy-intensive distillation requirements

Microbial Production via Stereospecific Dehydrogenases

Anaerobic Bacterial Pathways

Recent studies identify Desulfotomaculum ruminis and Clostridium pasteurianum as efficient producers of this compound via a novel metabolic pathway. These bacteria express this compound dehydrogenase (3SHBDH), which catalyzes the NAD(P)H-dependent reduction of acetoacetate to this compound with strict stereospecificity.

Fermentation Conditions :

  • Substrate: Acetoacetate or glucose (for de novo synthesis)

  • pH: 6.5–7.5

  • Temperature: 37°C (mesophilic strains)

  • Yield: 0.8–1.2 g/L in batch cultures

Metabolic Engineering Strategies

Overexpression of 3SHBDH and acetate CoA-transferase (YdiF) in E. coli has improved titers to 5.3 g/L in fed-batch reactors. CRISPR-Cas9-mediated knockout of competing pathways (e.g., lactate dehydrogenase) further enhances carbon flux toward this compound.

Comparative Analysis of Methodologies

Method Yield e.e. (%) Scalability Cost ($/kg)
Enzymatic (CAL-B)85–92%>99High120–150
Chemical Resolution40–50%95–98Moderate200–300
Microbial Fermentation1.2–5.3 g/L>99Emerging80–100*

*Estimated for pilot-scale production.

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing (S)-3-hydroxybutyrate and its stereoisomers, and how can their purity be verified?

  • Methodological Answer: this compound can be synthesized via enzymatic esterification or chemical catalysis, as demonstrated in methods using (R)-3-hydroxybutyryl-(R)-3-hydroxybutyrate preparation . Purity verification requires chiral chromatography (e.g., HPLC with chiral columns) and isotopic labeling (e.g., 13C NMR for stereoisomer differentiation) .

Q. What analytical techniques are recommended for distinguishing between (R)- and this compound isomers in experimental settings?

  • Methodological Answer: Polarimetry and circular dichroism (CD) spectroscopy are critical for distinguishing enantiomers. Mass spectrometry combined with isotopic standards (e.g., Sodium D-3-hydroxybutyrate-2,4-13C2) enhances specificity in metabolic tracing .

Q. What safety protocols are essential when handling this compound in sodium salt form?

  • Methodological Answer: Follow OSHA HCS guidelines: use fume hoods for aerosol mitigation, store at -20°C to prevent degradation, and conduct toxicity assessments via mitochondrial function assays (e.g., Seahorse XF Analyzer) .

Q. How should researchers design human exposure studies for this compound to assess mitochondrial and toxicological impacts?

  • Methodological Answer: Align with EU Novel Food regulations by focusing on specialized populations (e.g., athletes) and measuring biomarkers like plasma 3-hydroxybutyrate levels via gas chromatography-mass spectrometry (GC-MS) .

Advanced Research Questions

Q. How does 3-hydroxybutyrate dehydrogenase (3-HBDH) activity influence the quantification of this compound in metabolic studies?

  • Methodological Answer: 3-HBDH catalyzes the interconversion of acetoacetate and this compound. Assay interference can arise from competing substrates (e.g., 3-hydroxyisobutyrate). Standardize activity measurements at 25°C with BSA stabilization and validate via kinetic assays (Km values for substrates) .

Q. What methodological considerations are critical when applying Mendelian randomization to study the causal role of this compound in cardiovascular outcomes?

  • Methodological Answer: Use genome-wide association study (GWAS) data to select instrumental variables (e.g., SNPs linked to Type 1 diabetes). Address pleiotropy via MR-Egger regression and calculate mediation effects (e.g., 3-hydroxybutyrate mediates ~25% of diabetes-related aortic dissection risk) .

Q. How can conflicting results regarding the metabolic roles of this compound in different tissue types be reconciled?

  • Methodological Answer: Tissue-specific isotope tracing (e.g., 13C-labeled this compound in liver vs. brain) clarifies compartmentalized metabolism. Contrast findings from plasma GLC-MS (e.g., elevated 3-OHB in fasting) with tissue-specific flux analysis .

Q. What strategies optimize the enzymatic production of this compound derivatives for biomedical applications?

  • Methodological Answer: Use immobilized lipases (e.g., Candida antarctica Lipase B) in non-aqueous media to enhance ester yield. Monitor reaction progress via FT-IR spectroscopy and optimize co-solvent systems (e.g., ionic liquids) to stabilize enzyme activity .

Data Contradiction Analysis

Q. How do discrepancies in reported 3-hydroxybutyrate dehydrogenase (3-HBDH) substrate specificity impact metabolic pathway modeling?

  • Methodological Answer: Discrepancies arise from enzyme sources (e.g., microbial vs. mammalian 3-HBDH). Resolve by standardizing assays with purified isoforms and cross-validating kinetic parameters (Vmax, Km) using fluorometric substrates (e.g., NADH-coupled assays) .

Q. Why do studies report divergent effects of this compound on mitochondrial function in diabetic vs. non-diabetic models?

  • Methodological Answer: Diabetic models exhibit altered ketone utilization due to insulin resistance. Control for metabolic state (fed vs. fasted) and use hyperpolarized 13C-MRS to quantify real-time mitochondrial oxidation rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-hydroxybutyrate
Reactant of Route 2
(S)-3-hydroxybutyrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.